8-Iodopyrazolo[1,5-d][1,2,4]triazinone
Description
8-Iodopyrazolo[1,5-d][1,2,4]triazinone is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-triazinone core substituted with an iodine atom at the 8-position. The pyrazolo-triazinone scaffold is recognized for its pharmacological versatility, with derivatives exhibiting anticancer, antiviral, and anti-inflammatory activities .
Properties
Molecular Formula |
C5H3IN4O |
|---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
2-iodo-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H3IN4O/c6-4-1-3-5(11)8-7-2-10(3)9-4/h1-2H,(H,8,11) |
InChI Key |
HCSOPWIOVDWFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NN=CN2N=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with cyanogen bromide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for 2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional rings through intramolecular cyclization under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Iodopyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The pathways involved often include signal transduction pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 8-Iodopyrazolo[1,5-d][1,2,4]triazinone and their properties:
Pharmacological Activity Comparison
- Compound 12 (hydroxypropylthio-triazinone): Exhibited cytotoxicity against leukemia (IC₅₀: 1.8 μM) and breast cancer (IC₅₀: 2.5 μM) . Thiazolo[3,2-b]-1,2,4-triazinones: Demonstrated broad-spectrum anticancer activity, with molecular overlay similarity (>60%) to thieno[2,3-d]pyrimidinones, a known kinase inhibitor scaffold .
- Antiviral Activity: 1,2,4-Triazino[3,4-b][1,3,4]thiadiazolones: Showed anti-HIV activity (e.g., compound 4e, EC₅₀: 0.9 μM) via inhibition of reverse transcriptase .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Iodine at C-8 may improve metabolic stability and target binding compared to methoxy or phenyl substituents .
- Sulfur-Containing Side Chains : Thioether or thiadiazole moieties enhance anticancer potency (e.g., compound 18, IC₅₀: 2.1 μM) by facilitating redox cycling and ROS generation .
- Fused Heterocycles: Thiazolo-triazinones exhibit higher anti-inflammatory activity than pyrazolo-triazinones, likely due to improved solubility and COX-2 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
